7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-3H-imidazo[4,5-c]pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-2-9-7(8)6-5(4)10-3-11-6/h2-3H,1H3,(H2,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSDRZRNZRBERR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1N=CN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Mechanism of Action of 7-Methyl-Imidazo[4,5-c]pyridin-4-amine (TLR7 Agonist)
Executive Summary & Molecular Architecture
7-methyl-imidazo[4,5-c]pyridin-4-amine (CAS: 1031750-29-4) represents a privileged scaffold in the design of highly selective Toll-like Receptor 7 (TLR7) agonists. Unlike first-generation imidazoquinolines (e.g., Imiquimod, Resiquimod) which often exhibit dual TLR7/TLR8 activity, the imidazo[4,5-c]pyridine core allows for fine-tuned selectivity toward TLR7. This selectivity is critical for therapeutic applications requiring induction of Type I interferons (IFN-α/β) via plasmacytoid dendritic cells (pDCs) without the broad pro-inflammatory cytokine storm (TNF-α, IL-12) associated with TLR8 activation in monocytes.
Structural Pharmacophore
The molecule functions as an adenine mimic (isostere), interacting with the nucleotide-binding pocket of TLR7.
-
Scaffold: The 1H-imidazo[4,5-c]pyridine core is a 3-deazapurine analogue.[1]
-
4-Amine (Essential): This exocyclic amine acts as a critical hydrogen bond donor, mimicking the N6-amino group of adenine. It engages conserved residues (Asp555 in human TLR7) deep within the binding pocket.
-
7-Methyl (Modulator): Located on the pyridine ring opposite the nitrogen (N5), this substitution serves two roles:
-
Metabolic Stability: Blocks the C7 position from oxidative metabolism (e.g., by cytochrome P450s), extending the half-life of the pharmacophore.
-
Lipophilic Tuning: Increases the logP, enhancing passive permeability across endosomal membranes where TLR7 resides.
-
Mechanism of Action: Molecular & Cellular Signaling
The mechanism of action (MoA) is strictly dependent on endosomal acidification and the recruitment of the MyD88 adaptor protein.
Receptor Binding (Endosomal Event)
TLR7 is an endosomal sensor for single-stranded RNA (ssRNA).[2] 7-methyl-imidazo[4,5-c]pyridin-4-amine acts as a small molecule mimetic of guanosine/adenosine-rich ssRNA.
-
Uptake: The molecule permeates the cell membrane (or is taken up via endocytosis if conjugated) and enters the endolysosomal compartment.
-
Activation: At acidic pH (pH 5.5–6.5), TLR7 exists as a pre-formed dimer. The agonist binds to the interface of the two TLR7 protomers.
-
Conformational Change: Binding induces a structural reorganization of the TLR7 ectodomains, bringing the cytosolic Toll-IL-1 Receptor (TIR) domains into close proximity.
Signal Transduction Cascade
The dimerization of TIR domains creates a scaffold for the "Myddosome" complex.
-
MyD88 Recruitment: The adaptor protein MyD88 is recruited to the TIR domains.
-
IRAK Activation: MyD88 recruits IRAK4 (Interleukin-1 Receptor Associated Kinase 4), which autophosphorylates and subsequently phosphorylates IRAK1.
-
TRAF6 Ubiquitination: Phosphorylated IRAK1 activates TRAF6 (E3 ubiquitin ligase).
-
Bifurcation:
-
Interferon Pathway (IRF7): In pDCs, the complex activates IKK
, which phosphorylates IRF7. IRF7 translocates to the nucleus to drive IFN-α/β transcription. -
Pro-inflammatory Pathway (NF-
B): The TAK1 complex activates the IKK complex (IKK / / ), leading to I B degradation and NF- B nuclear translocation.
-
Pathway Visualization
The following diagram illustrates the signaling cascade initiated by the agonist.
Figure 1: MyD88-dependent signaling cascade activated by 7-methyl-imidazo[4,5-c]pyridin-4-amine.
Structure-Activity Relationship (SAR)[3]
The "7-methyl" core is rarely used as a naked molecule in clinical candidates; it serves as the anchor . High-potency agonists require substitution at the
| Position | Modification | Effect on Activity |
| C4-Amine | None allowed | Essential. Deletion abolishes activity (loss of H-bond to Asp555). |
| N1 | Benzyl / Alkyl | Critical for Potency. A benzyl group at N1 creates hydrophobic stacking interactions in the binding pocket, often increasing potency by >100-fold compared to the unsubstituted core. |
| C2 | Butyl / Ethoxy | Affinity Tuning. Small alkyl chains (e.g., n-butyl) fit into a specific hydrophobic groove. |
| C7 (Methyl) | Methylation | Stabilization. Improves metabolic stability vs. C7-H. Prevents rapid clearance while maintaining a compact profile. |
| N5 (Pyridine) | None | Selectivity Filter. The presence of N at position 5 (pyridine) vs. C (quinoline) reduces TLR8 affinity, enhancing TLR7 specificity. |
Experimental Validation Protocols
To validate the activity of this specific agonist, a two-tiered approach is recommended: a reporter assay for potency and a primary cell assay for translational relevance.
Protocol A: HEK-Blue™ TLR7 Reporter Assay
This assay uses engineered HEK293 cells expressing human TLR7 and an NF-
Workflow:
-
Cell Prep: Culture HEK-Blue hTLR7 cells in DMEM + 10% FBS + Selection Antibiotics (Zeocin/Normocin).
-
Compound Prep: Dissolve 7-methyl-imidazo[4,5-c]pyridin-4-amine in DMSO to 10 mM stock.
-
Dilution: Prepare serial dilutions (e.g., 100
M to 0.1 nM) in culture media. -
Incubation: Add 20
L compound + 180 L cell suspension (~50,000 cells/well) to a 96-well plate. Incubate 24h at 37°C, 5% CO . -
Detection: Mix 20
L supernatant with 180 L QUANTI-Blue™ reagent. Incubate 1–3h. -
Readout: Measure OD at 620–655 nm. Calculate EC
.
Protocol B: PBMC Cytokine Profiling (Selectivity Check)
Validates the induction of IFN-
Workflow:
-
Isolation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.
-
Stimulation: Plate PBMCs (10^6 cells/mL) in RPMI-1640. Treat with agonist (1–5
M) for 24 hours. -
Controls: Use R848 (Resiquimod) as a positive control (TLR7/8 mixed) and DMSO as negative.
-
Analysis: Harvest supernatant.
-
ELISA 1: Human IFN-
(Target: High induction expected). -
ELISA 2: Human TNF-
/ IL-12p70 (Target: Low/Minimal induction expected for pure TLR7 agonists).
-
Experimental Workflow Diagram
Figure 2: Validation workflow for potency (HEK-Blue) and selectivity (PBMC).
References
-
Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. Organic & Biomolecular Chemistry, 2013. Link
-
Structure-Activity Relationships in Human Toll-like Receptor 7-Active Imidazoquinoline Analogues. PLOS ONE, 2010. Link
-
Recent Advances in Small Molecule TLR7 Agonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 2020. Link
-
PubChem Compound Summary for CID 20072854 (4H-Imidazo[4,5-c]pyridine). National Library of Medicine. Link
-
Toll-like receptor 7 agonists: chemical feature based pharmacophore identification and molecular docking studies. PLOS ONE, 2011. Link
Sources
3-Deazapurine Analogs: A Technical Guide to Their Application as Immunomodulators in Cancer Immunotherapy
Abstract
The activation of innate immunity represents a powerful strategy to overcome resistance to current cancer immunotherapies. A key pathway in this domain is the stimulator of interferon genes (STING) pathway, which, upon activation, orchestrates a robust anti-tumor response. This guide provides an in-depth technical overview of 3-deazapurine analogs, an emerging class of small molecules with potent immunomodulatory properties. We will explore their mechanism of action as STING agonists, discuss key structure-activity relationships, and provide detailed, field-proven protocols for their preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of 3-deazapurine analogs in the next wave of cancer immunotherapy.
Section 1: The Landscape of Cancer Immunotherapy and the Need for Novel Adjuvants
Cancer immunotherapy, particularly the advent of immune checkpoint inhibitors (ICIs), has revolutionized oncology. By blocking inhibitory signals that cancer cells exploit to evade immune destruction, ICIs have produced durable responses in a subset of patients across various malignancies. However, a significant number of patients do not respond to ICI therapy. This is often because their tumors are immunologically "cold"—lacking the pre-existing T-cell infiltration necessary for ICIs to be effective.[1]
This clinical challenge has spurred the search for novel immunomodulatory agents that can convert "cold" tumors into "hot," T-cell-inflamed microenvironments.[1] The strategy is to activate the innate immune system, the body's first line of defense, to initiate a cascade of events that leads to a potent and tumor-specific adaptive immune response.[2][3] The cyclic GMP-AMP synthase (cGAS)-STING pathway has emerged as a central and highly promising target for this purpose.[2][3][4]
Section 2: Introduction to 3-Deazapurine Analogs
3-Deazapurine analogs are a class of heterocyclic compounds structurally similar to endogenous purines (adenine and guanine). The critical modification is the replacement of the nitrogen atom at the 3rd position of the purine ring with a carbon atom.[5][6] This seemingly minor alteration has profound effects on the molecule's electronic properties and its ability to interact with biological targets.[5][6]
Historically, deazapurine nucleosides have been explored for their antiviral and cytotoxic properties, often functioning as inhibitors of nucleic acid synthesis.[7][8][9][10] However, recent discoveries have highlighted a new role for certain non-nucleoside 3-deazapurine derivatives as potent activators of the innate immune system, specifically through the STING pathway.
Section 3: Mechanism of Action: Activating the STING Pathway
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections or cellular damage, including that which occurs within tumor cells.[1][2][11]
The Activation Cascade:
-
DNA Sensing: The enzyme cyclic GMP-AMP synthase (cGAS) binds to double-stranded DNA present in the cytoplasm.[1]
-
Second Messenger Synthesis: Upon binding DNA, cGAS catalyzes the synthesis of a second messenger molecule, cyclic GMP-AMP (2’3’-cGAMP).[1]
-
STING Activation: 2’3’-cGAMP binds to the STING protein, which is anchored to the membrane of the endoplasmic reticulum (ER).[1][2] This binding event induces a conformational change in STING, causing it to oligomerize and translocate from the ER to the Golgi apparatus.[12]
-
Downstream Signaling: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING itself and the transcription factor, Interferon Regulatory Factor 3 (IRF3).[4]
-
Gene Transcription: Phosphorylated IRF3 dimerizes and enters the nucleus, where it drives the transcription of a host of immunomodulatory genes, most notably Type I interferons (IFN-α and IFN-β).[2][3][13]
3-Deazapurine analogs function as direct STING agonists. They mimic the natural ligand, 2’3’-cGAMP, binding to the same pocket on the STING protein and inducing the same downstream signaling cascade. This leads to a powerful, localized inflammatory response within the tumor microenvironment.
Consequences of STING Activation in the Tumor Microenvironment:
-
Type I Interferon Production: The hallmark of STING activation, Type I IFNs, have pleiotropic anti-tumor effects.[2][13] They promote the maturation and activation of dendritic cells (DCs), key antigen-presenting cells.[13]
-
Enhanced Antigen Presentation: Activated DCs increase their expression of MHC class I and II molecules, enabling them to more effectively present tumor-associated antigens to T cells.[13]
-
T-Cell Priming and Recruitment: STING activation leads to the production of chemokines like CXCL9 and CXCL10, which act as powerful chemoattractants for cytotoxic T lymphocytes (CTLs), recruiting them into the tumor.[3]
-
NK Cell Activation: The STING pathway can also directly activate Natural Killer (NK) cells, another crucial component of the anti-tumor immune response.[3][13]
The culmination of these effects is the transformation of an immunologically barren tumor microenvironment into one that is primed for T-cell-mediated killing, thereby creating synergy with therapies like immune checkpoint inhibitors.[1][3]
Caption: Experimental workflow for in vitro screening of STING agonists.
Section 5: Preclinical Evaluation: In Vivo Models
Demonstrating anti-tumor efficacy in an immunocompetent animal model is a critical step in preclinical development. Syngeneic mouse models are the gold standard for this purpose as they possess a fully functional immune system. [14][15][16]
Protocol 5.1: Syngeneic Mouse Tumor Models for Efficacy Studies
Rationale: The choice of a syngeneic model depends on the research question. The MC38 colon adenocarcinoma model in C57BL/6 mice is widely used due to its moderate immunogenicity and established response to immunotherapies. [15][16]This provides a robust system to evaluate the ability of a 3-deazapurine analog to induce an anti-tumor immune response, both as a monotherapy and in combination with checkpoint inhibitors.
Methodology:
-
Animal Model: Use female C57BL/6 mice, 6-8 weeks of age. Allow animals to acclimate for at least one week before the study begins.
-
Tumor Cell Culture: Culture MC38 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Ensure cells are free of pathogens and are in the logarithmic growth phase before implantation.
-
Tumor Implantation: Subcutaneously inject 5x10^5 MC38 cells in 100 µL of sterile PBS into the right flank of each mouse. [15]4. Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle control (e.g., saline or appropriate formulation buffer)
-
Group 2: 3-Deazapurine analog (dose and schedule to be determined by tolerability studies)
-
Group 3: Anti-PD-1 antibody (standard dose, e.g., 10 mg/kg)
-
Group 4: 3-Deazapurine analog + Anti-PD-1 antibody
-
-
Administration: Administer the 3-deazapurine analog via an appropriate route (e.g., intratumoral, intravenous, or oral), depending on the compound's properties. Administer the anti-PD-1 antibody typically via intraperitoneal injection.
-
Efficacy Readouts:
-
Primary Endpoint: Monitor tumor growth throughout the study. The study may be terminated when tumors in the control group reach a predetermined size limit.
-
Secondary Endpoint: Monitor animal survival.
-
-
Pharmacodynamic Analysis (Optional Satellite Group): At a specified time point after treatment (e.g., 7 days), euthanize a separate group of mice. Harvest tumors and spleens for immune profiling by flow cytometry to analyze the infiltration and activation status of T cells, NK cells, and dendritic cells.
Self-Validation System:
-
Vehicle Control: Establishes the natural growth kinetics of the tumor.
-
Checkpoint Inhibitor Monotherapy: Provides a benchmark for a clinically relevant immunotherapy.
-
Combination Therapy: The key group to assess for synergistic anti-tumor effects.
-
Tumor Growth Curves: Provide a clear, quantitative measure of treatment efficacy.
Section 6: Data Analysis and Interpretation
The effective presentation of quantitative data is crucial for interpreting experimental outcomes.
Table 1: In Vitro Potency of Lead 3-Deazapurine Analogs
| Compound ID | STING Agonism (EC50, µM) | Max IFN-β Induction (pg/mL) | Cell Viability (CC50, µM) | Selectivity Index (CC50/EC50) |
| Analog A | 0.85 | 2540 | >100 | >117 |
| Analog B | 1.20 | 2350 | >100 | >83 |
| Analog C | 5.60 | 1800 | >100 | >17 |
| 2'3'-cGAMP | 2.50 | 2600 | N/A | N/A |
This table summarizes hypothetical data to illustrate how results can be presented. EC50 values are determined from the IFN-β ELISA assay. CC50 (50% cytotoxic concentration) should be determined in parallel using an assay like MTT or CellTiter-Glo® to ensure the observed activity is not due to cytotoxicity. A high selectivity index is desirable.
Table 2: In Vivo Efficacy in MC38 Syngeneic Model
| Treatment Group | Tumor Growth Inhibition (%) | Complete Responders | Median Survival (Days) |
| Vehicle | 0 | 0/10 | 21 |
| Analog A | 45 | 1/10 | 28 |
| Anti-PD-1 | 30 | 1/10 | 26 |
| Analog A + Anti-PD-1 | 85 | 6/10 | Not Reached |
This table summarizes hypothetical efficacy data. Tumor Growth Inhibition (TGI) is calculated at a specific time point relative to the vehicle control group. Complete responders are mice with no palpable tumor at the end of the study.
Section 7: Future Directions and Clinical Translation
The development of 3-deazapurine analogs and other non-nucleotide STING agonists is a rapidly advancing field. [17]Key challenges for clinical translation include optimizing pharmacokinetic properties to allow for systemic administration while minimizing systemic toxicity. The development of orally bioavailable STING agonists represents a significant breakthrough, potentially expanding the therapeutic window and ease of use. [17] Future research will likely focus on:
-
Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to STING-targeted therapies. [18]* Rational Combinations: Exploring combinations with other therapeutic modalities, such as radiotherapy, chemotherapy, and other immunotherapies, to further enhance anti-tumor immunity.
-
Optimizing Delivery: Developing novel drug delivery systems to target STING agonists specifically to the tumor microenvironment, thereby maximizing efficacy and minimizing off-target effects.
Section 8: References
-
Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy. (2022). National Institutes of Health. [Link]
-
In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex. (2021). National Institutes of Health. [Link]
-
Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects. (2024). Frontiers in Immunology. [Link]
-
The Evolution and Importance of Syngeneic Tumor Models in Immunotherapy Research. (2024). Crown Bioscience. [Link]
-
Emerging mechanisms and implications of cGAS-STING signaling in cancer immunotherapy strategies. (2024). Journal of Hematology & Oncology. [Link]
-
Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies. (2025). Aragen Bioscience. [Link]
-
Syngeneic Mouse Models. (n.d.). Charles River Laboratories. [Link]
-
STING activation in cancer immunotherapy. (n.d.). National Institutes of Health. [Link]
-
Syngeneic Mouse Models for Tumor Research. (n.d.). Biocytogen. [Link]
-
The cGAS‒STING pathway in cancer immunity: mechanisms, challenges, and therapeutic implications. (2025). National Institutes of Health. [Link]
-
Methods of Assessing STING Activation and Trafficking. (n.d.). National Institutes of Health. [Link]
-
Screening methods of immunomodulators. (2018). SlideShare. [Link]
-
An in vitro cellular functional STING pathway assay to measure the potency of STING agonists, using interferon-β response. (2018). AACR Journals. [Link]
-
Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development. (2024). ICE Bioscience. [Link]
-
Measurement of cytosolic DNA sensing cGAS-STING pathway functional activity using in vitro phenotypic assay models. (2022). AACR Journals. [Link]
-
Synthesis of a 3′-C-ethynyl-β-d-ribofuranose purine nucleoside library. (n.d.). National Institutes of Health. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Cyclic Adenosine–Inosine Monophosphate (cAIMP) Analogs That Activate Stimulator of Interferon Genes (STING). (2016). ACS Publications. [Link]
-
The mechanism of action of 3-deazauridine in tumor cells sensitive and resistant to arabinosylcytosine. (1975). PubMed. [Link]
-
In-vivo evaluation of immunomodulatory activity of crude extract and solvent fractions of Cyphostemma adenocaule (Steud. ex A.Rich). (n.d.). National Institutes of Health. [Link]
-
8-Aza Derivatives of 3-Deazapurine Nucleosides. Synthesis and in vitro Evaluation of Antiviral and Antitumor Activity. (2015). ResearchGate. [Link]
-
In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. (2023). National Institutes of Health. [Link]
-
A screening strategy to identify novel immunomodulators. (2023). University of Auckland Research Repository. [Link]
-
Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. (2017). PubMed. [Link]
-
Impact of 3-deazapurine nucleobases on RNA properties. (2021). National Institutes of Health. [Link]
-
Arabinose- and xylose-modified analogs of 2′,3′-cGAMP act as STING agonists. (n.d.). National Institutes of Health. [Link]
-
PDE-stable 2′3′-cGAMP analogues, containing 5′-S-phosphorothioester linkage, as STING agonists. (n.d.). Royal Society of Chemistry. [Link]
-
New, pharmacologically available STING agonists promote antitumor immunity in mice. (2020). American Association for the Advancement of Science. [Link]
-
Impact of 3-deazapurine nucleobases on RNA properties. (2021). PubMed. [Link]
-
Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. (2017). National Institutes of Health. [Link]
-
IN VIVO AND IN VITRO IMMUNOMODULATORY AND ANTI-INFLAMMATORY EFFECTS OF TOTAL FLAVONOIDS OF ASTRAGALUS. (n.d.). National Institutes of Health. [Link]
-
Agonists and Inhibitors of the cGAS-STING Pathway. (2024). National Institutes of Health. [Link]
-
Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. (2023). MDPI. [Link]
Sources
- 1. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Emerging mechanisms and implications of cGAS-STING signaling in cancer immunotherapy strategies | Cancer Biology & Medicine [cancerbiomed.org]
- 4. The cGAS‒STING pathway in cancer immunity: mechanisms, challenges, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of 3-deazapurine nucleobases on RNA properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of 3-deazapurine nucleobases on RNA properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of a 3′-C-ethynyl-β-d-ribofuranose purine nucleoside library: Discovery of C7-deazapurine analogs as potent antiproliferative nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of action of 3-deazauridine in tumor cells sensitive and resistant to arabinosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. STING activation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 16. criver.com [criver.com]
- 17. New, pharmacologically available STING agonists promote antitumor immunity in mice | EurekAlert! [eurekalert.org]
- 18. blog.crownbio.com [blog.crownbio.com]
An In-Depth Technical Guide to 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine: Structure and Molecular Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine core, a heterocyclic aromatic compound, is of considerable interest to the medicinal chemistry community. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a privileged scaffold in drug discovery. Derivatives of this core have been investigated for a multitude of therapeutic applications, underscoring the importance of understanding the chemical and structural nuances of its various substituted analogues. This guide provides a detailed examination of a specific derivative, 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine, focusing on its chemical structure and molecular weight.
Chemical Structure and Isomerism
The unambiguous identification of 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine is crucial for reproducible research and development. The core of the molecule is an imidazole ring fused to a pyridine ring. The nomenclature "imidazo[4,5-c]pyridine" specifies the fusion orientation. Key substitutions on this core define the specific isomer:
-
A methyl group (CH₃) is located at position 7 of the bicyclic system.
-
An amine group (NH₂) is attached to position 4.
The precise placement of these functional groups is critical, as even minor positional changes to create isomers, such as 1-methyl or 2-methyl variants, can lead to significant differences in physicochemical properties and biological activity.
Molecular Formula and Weight
Based on the elucidated structure, the molecular formula for 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine is determined to be C₇H₈N₄ .
The molecular weight is a fundamental property for a range of experimental procedures, from reaction stoichiometry to analytical characterization. The calculated molecular weight for this compound is 148.17 g/mol .
Key Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 7-methyl-1H-imidazo[4,5-c]pyridin-4-amine | - |
| Molecular Formula | C₇H₈N₄ | - |
| Molecular Weight | 148.17 g/mol | [1] |
| CAS Number | 1031750-29-4 | - |
Structural Visualization
To provide a clear representation of the molecular architecture, the following diagram illustrates the chemical structure of 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine.
Caption: Chemical structure of 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine.
Relevance in Drug Discovery and Development
The imidazo[4,5-c]pyridine scaffold is a cornerstone in the development of therapeutics targeting a variety of receptors and enzymes. The addition of a methyl group at the 7-position and an amine at the 4-position, as seen in the topic compound, can significantly influence its binding affinity, selectivity, and pharmacokinetic properties. For instance, related imidazo[4,5-c]quinoline derivatives are recognized for their immunomodulatory effects, primarily through the activation of Toll-like Receptor 7 (TLR7)[1]. The amine at the C4 position is a particularly important feature, as it provides a reactive handle for further chemical modifications to explore structure-activity relationships (SAR)[1].
While specific biological data for 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine is not extensively documented in publicly available literature, its structural motifs suggest potential for investigation in areas where other imidazopyridine isomers have shown promise.
Experimental Protocols: A Note on Synthesis
The synthesis of substituted imidazo[4,5-c]pyridines typically involves the construction of the fused ring system from appropriately substituted pyridine precursors. A common strategy involves the cyclization of a diaminopyridine with a suitable carboxylic acid or its derivative. For the synthesis of the target molecule, a plausible, though not experimentally verified, pathway is outlined below.
Hypothetical Synthetic Workflow
Caption: A generalized synthetic workflow for imidazo[4,5-c]pyridine derivatives.
Note: This represents a generalized approach. The specific reagents and reaction conditions would need to be optimized for the synthesis of 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine.
Conclusion
7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine is a distinct chemical entity within the broader class of imidazopyridines. Its defined chemical structure, with a molecular formula of C₇H₈N₄ and a molecular weight of 148.17 g/mol , provides the foundational information necessary for its synthesis, characterization, and evaluation in drug discovery programs. The strategic placement of the methyl and amine groups on the privileged imidazo[4,5-c]pyridine scaffold suggests that this molecule may hold potential for biological activity, warranting further investigation by the scientific community.
References
-
PubChem. 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. [Link]
Sources
A Tale of Two Scaffolds: A Senior Application Scientist's Guide to 1H-Imidazo[4,5-c]pyridine and Purine Cores in Drug Discovery
Abstract: In the landscape of medicinal chemistry, the purine scaffold is a cornerstone, fundamental to life's genetic and metabolic machinery. However, its inherent biological roles and metabolic liabilities often present challenges in drug development. This guide provides an in-depth, technical comparison between the canonical purine scaffold and its close bioisostere, 1H-imidazo[4,5-c]pyridine. We will dissect the nuanced structural and physicochemical differences that arise from the strategic replacement of a single nitrogen atom with a carbon, and how these changes can be exploited to overcome common drug discovery hurdles. This whitepaper is intended for researchers, scientists, and drug development professionals, offering field-proven insights into scaffold selection, synthesis, and biological evaluation to accelerate the design of novel therapeutics.
Introduction: The Central Role of Heterocyclic Scaffolds in Modern Drug Discovery
Heterocyclic scaffolds are the bedrock of modern pharmacology. Their rich three-dimensional structures and capacity for diverse, specific interactions with biological macromolecules make them "privileged scaffolds" in the quest for new medicines. Among these, the purine ring system is preeminent, forming the core of nucleobases like adenine and guanine, and energy-carrying molecules such as ATP.[1][2] This ubiquity, however, is a double-edged sword for drug developers.
The very features that make purines essential for cellular function—their specific hydrogen bonding patterns and recognition by a vast array of enzymes—can lead to off-target effects and rapid metabolic breakdown when used as a therapeutic scaffold.[3] This has driven the exploration of bioisosteres: chemical substitutes that retain the desired biological activity while modulating physicochemical properties to improve drug-like characteristics. One of the most successful bioisosteres for purine is the 1H-imidazo[4,5-c]pyridine scaffold.[4][5] By replacing the nitrogen at the 1-position of the purine ring with a carbon atom, a "deazapurine" is created that subtly alters the electronic and steric profile, offering a powerful tool to enhance selectivity, metabolic stability, and potency.[5][6]
Structural and Physicochemical Dissection of the Scaffolds
The Archetypal Purine: A Foundation of Biology and Medicine
The purine core is a bicyclic aromatic heterocycle, consisting of a pyrimidine ring fused to an imidazole ring.[2] Its biological activity is largely dictated by its hydrogen bonding capabilities and electronic landscape.
-
Electronic Landscape and Aromaticity: The presence of four nitrogen atoms in the purine ring system creates a complex electronic environment. The lone pair of electrons on each nitrogen atom contributes to the aromaticity of the ring, but also influences the molecule's polarity and ability to interact with other molecules. The electron-withdrawing nature of the nitrogens can make certain positions on the ring susceptible to nucleophilic attack, while also influencing the pKa of the ring nitrogens.
-
Hydrogen Bonding Profile: The purine scaffold has a distinct pattern of hydrogen bond donors and acceptors. For example, in adenine, the N1 position is a hydrogen bond acceptor, the N3 is an acceptor, the N7 is an acceptor, and the exocyclic amino group at C6 is a donor. The N9 position is typically substituted and involved in the glycosidic bond in nucleosides. This specific arrangement is recognized by a multitude of enzymes, from polymerases to kinases.
-
Inherent Metabolic Liabilities: The purine ring is subject to metabolism by a variety of enzymes. A key metabolic pathway is oxidation, particularly at the C8 position, catalyzed by enzymes like xanthine oxidase.[7] This can lead to rapid clearance of purine-based drugs from the body, reducing their therapeutic efficacy.
The 1H-Imidazo[4,5-c]pyridine Scaffold: A Strategic Bioisostere
Also known as 1-deazapurine, the 1H-imidazo[4,5-c]pyridine scaffold retains the overall shape and size of the purine core but introduces critical changes by replacing the N1 nitrogen with a carbon atom.[5][6]
-
Impact of the "Azaindole" Nitrogen: The introduction of a C-H group in place of N1 removes a hydrogen bond acceptor. This seemingly small change can have profound effects on binding affinity and selectivity. For instance, if a target protein's binding pocket has a hydrophobic region near the N1 position of a bound purine, the deaza-analog may exhibit a more favorable interaction.
-
Modulating Hydrogen Bonding and pKa: The removal of the N1 nitrogen alters the electronic distribution throughout the ring system. This can influence the basicity (pKa) of the remaining nitrogen atoms, particularly the N7 atom, which can be a key interaction point for many kinases. This modulation of pKa can impact a compound's overall charge state at physiological pH, affecting properties like cell permeability and off-target ion channel interactions.[8]
-
Comparative Metabolic Stability: A key advantage of the 1H-imidazo[4,5-c]pyridine scaffold is its often-improved metabolic stability. The C-H bond at the 1-position is generally less susceptible to enzymatic oxidation compared to the C-N bonds in the purine ring. This can lead to a longer half-life in the body and improved pharmacokinetic profiles.
Caption: Key structural differences between the purine and 1H-imidazo[4,5-c]pyridine scaffolds.
Comparative Analysis: A Head-to-Head Look at Key Drug Discovery Parameters
The choice between a purine and a 1H-imidazo[4,5-c]pyridine scaffold can significantly impact the drug-like properties of a molecule. Below is a comparative summary of key physicochemical properties.
| Property | Purine Scaffold | 1H-Imidazo[4,5-c]pyridine Scaffold | Rationale for Difference & Impact on Drug Discovery |
| pKa (Imidazole NH) | ~8.9 | ~8.3 | The removal of the electron-withdrawing N1 atom in the deaza-analog generally lowers the pKa of the imidazole proton, making it slightly more acidic. This can influence solubility and interactions with target proteins. |
| pKa (Pyridine N7) | ~2.5 | Varies, can be higher | The basicity of the N7 nitrogen is influenced by the overall electron density of the ring. In the deaza-analog, the electronic landscape is altered, which can modulate the pKa of N7, affecting its ability to act as a hydrogen bond acceptor. |
| LogP | Generally Lower | Generally Higher | Replacing a nitrogen atom with a carbon atom typically increases the lipophilicity (LogP) of a molecule. This can improve cell permeability but may also increase non-specific binding and reduce solubility if not balanced with other polar groups. |
| Solubility | Generally Higher | Generally Lower | The higher polarity imparted by the additional nitrogen atom in the purine scaffold often leads to better aqueous solubility. The increased lipophilicity of the deaza-analog can sometimes negatively impact solubility. |
| Metabolic Stability | Susceptible to oxidation (e.g., at C8) | Often more resistant to oxidation | The C-H bond at the 1-position of the deaza-analog is typically more stable to metabolic enzymes like xanthine oxidase compared to the purine ring's C-N bonds. This can lead to a longer in vivo half-life. |
| Hydrogen Bonding | Acceptors at N1, N3, N7 | Acceptors at N3, N7 | The absence of the N1 hydrogen bond acceptor in the 1H-imidazo[4,5-c]pyridine scaffold is a key differentiator. This can be exploited to enhance selectivity for targets where an acceptor at this position is not required or is detrimental. |
The Bioisosteric Relationship in Action: Case Studies
The strategic switch from a purine to a 1H-imidazo[4,5-c]pyridine scaffold has been successfully employed in numerous drug discovery programs, particularly in the development of kinase inhibitors. The ATP binding site of kinases is a well-characterized pocket that accommodates the purine ring of ATP.
-
Kinase Inhibition: Many kinase inhibitors are designed as ATP-competitive inhibitors, mimicking the purine core of ATP. However, achieving selectivity across the kinome is a major challenge. By replacing a purine core with a 1H-imidazo[4,5-c]pyridine, medicinal chemists can fine-tune the hydrogen bonding interactions within the ATP binding site. For example, if a desired kinase target does not form a crucial hydrogen bond with the N1 of adenine, while an off-target kinase does, a 1-deaza-analog can be designed to selectively inhibit the desired target.
Experimental Protocols: From Synthesis to Biological Evaluation
A robust and reproducible experimental workflow is critical for evaluating and comparing compounds based on these two scaffolds.
General Synthetic Routes
4.1.1 Synthesis of a Substituted Purine Analog (Traube Synthesis)
The Traube synthesis is a classical and versatile method for constructing the purine ring system from a substituted pyrimidine.[9][10]
-
Step 1: Nitrosation of a Diaminopyrimidine. A 4,5-diaminopyrimidine is treated with a nitrosating agent, such as sodium nitrite in acidic conditions, to introduce a nitroso group at the 5-position.
-
Step 2: Reduction of the Nitroso Group. The nitroso group is then reduced to an amino group, typically using a reducing agent like sodium dithionite or catalytic hydrogenation, to yield a 4,5,6-triaminopyrimidine.
-
Step 3: Imidazole Ring Closure. The resulting triaminopyrimidine is cyclized with a one-carbon source, such as formic acid or a derivative, to form the fused imidazole ring, completing the purine scaffold.[10]
4.1.2 Synthesis of a Substituted 1H-Imidazo[4,5-c]pyridine
A common approach to the 1H-imidazo[4,5-c]pyridine core involves the construction of the imidazole ring onto a pre-existing diaminopyridine.[11]
-
Step 1: Starting Material. The synthesis often begins with a commercially available 3,4-diaminopyridine.
-
Step 2: Condensation and Cyclization. The diaminopyridine is reacted with an aldehyde or a carboxylic acid derivative.[11] In the presence of a catalyst (e.g., an acid or a metal catalyst) and often under oxidative conditions (which can sometimes be aerobic), the intermediate Schiff base or amide undergoes cyclization to form the fused imidazole ring.[4][11]
Caption: High-level overview of synthetic routes for the two scaffolds.
In Vitro Biological Evaluation Workflow
4.2.1 Primary Kinase Activity Assay (e.g., ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[12][13][14][15][16]
-
Kinase Reaction: The kinase, its substrate, ATP, and the test compound (inhibitor) are incubated together in a microplate well.
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.[13][14]
-
ADP to ATP Conversion and Detection: Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced in the first step into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.[13][14]
-
Data Analysis: The luminescent signal is measured using a luminometer. A decrease in signal in the presence of the test compound indicates inhibition of the kinase. IC50 values are then calculated from a dose-response curve.
4.2.2 ADME Profiling: Metabolic Stability Assay
Evaluating the metabolic stability of a compound is a critical step in drug discovery. The liver microsomal stability assay is a common in vitro method to assess this.[17][18][19][20][21]
-
Incubation: The test compound is incubated with liver microsomes (which contain key drug-metabolizing enzymes like cytochrome P450s) at 37°C. The reaction is initiated by adding a cofactor, typically NADPH.[17][19]
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes).[18]
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a solvent like cold acetonitrile, which also precipitates the proteins.[19]
-
Analysis: After centrifugation to remove the precipitated proteins, the amount of the parent compound remaining in the supernatant is quantified using LC-MS/MS.[19]
-
Data Interpretation: The rate of disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[19] A longer half-life indicates greater metabolic stability.
Caption: A streamlined workflow for comparing lead compounds.
Conclusion: Strategic Scaffold Selection in Drug Discovery
The choice between a purine and a 1H-imidazo[4,5-c]pyridine scaffold is a nuanced decision that requires a deep understanding of the target biology and the desired drug-like properties. While the purine core offers a well-trodden path with a wealth of biological precedent, its bioisostere, the 1H-imidazo[4,5-c]pyridine, provides a powerful strategy to overcome common challenges such as off-target activity and poor metabolic stability. By carefully considering the subtle yet significant differences in their electronic properties, hydrogen bonding patterns, and susceptibility to metabolism, medicinal chemists can make informed decisions to accelerate the development of safer and more effective medicines. This guide has provided a framework for this decision-making process, from the fundamental principles of scaffold design to the practicalities of synthesis and biological evaluation.
References
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved February 26, 2026, from [Link]
-
Dymińska, L., et al. (2013). Structural and Vibrational Properties of Imidazo[4,5-c]pyridine, a Structural Unit in Natural Products. Journal of Natural Products, 76(9), 1638-1645. [Link]
-
Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved February 26, 2026, from [Link]
-
Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved February 26, 2026, from [Link]
-
Kinase Assays with Myra. (n.d.). Bio Molecular Systems. Retrieved February 26, 2026, from [Link]
-
Application note: Promega's ADP-Glo™ assay. (2018, November 14). Drug Target Review. Retrieved February 26, 2026, from [Link]
-
Srinivasulu, R., et al. (2014). Synthesis of 2-Substituted-1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. Organic Chemistry International, 2014, 856760. [Link]
-
Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved February 26, 2026, from [Link]
-
Microsomal stability assay for human and mouse liver microsomes. (n.d.). Drug Metabolism. Retrieved February 26, 2026, from [Link]
-
1H-Imidazo(4,5-c)pyridine. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]
-
Di Lucrezia, R., et al. (2000). Solid Phase Synthesis of Purines from Pyrimidines. Journal of Combinatorial Chemistry, 2(3), 249-253. [Link]
-
Development of Purine and Pyrrolopyrimidine Scaffolds as Potent, Selective, and Brain Penetrant NUAK1 Inhibitors. (2025, September 10). ACS Medicinal Chemistry Letters. [Link]
-
Synthesis and Medicinal Uses of Purine. (n.d.). Pharmaguideline. Retrieved February 26, 2026, from [Link]
-
Pop-Fanea, A., & Gorgan, D. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5764. [Link]
-
Lemrová, B., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(10), 558-565. [Link]
-
Purine Scaffold in Agents for Cancer Treatment. (2025, April 28). ACS Omega. [Link]
- Synthesis of purine derivatives. (n.d.). Google Patents.
-
Comparison of the π-stacking properties of purine versus pyrimidine residues. Some generalizations regarding selectivity. (2026, January 18). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Purine Scaffold in Agents for Cancer Treatment. (2025, April 29). PubMed. [Link]
-
Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. (2024, April 17). MDPI. [Link]
-
Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. (n.d.). BMC Chemistry. [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025, August 6). ResearchGate. [Link]
-
Purine Synthesis. (2022, August 15). Microbe Notes. Retrieved February 26, 2026, from [Link]
-
Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. (2015, January 7). PubMed. [Link]
-
CID 160849382. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). ACS Omega. [Link]
-
Representative examples of 1H‐imidazo[4,5‐b] pyridine. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. (n.d.). RSC Medicinal Chemistry. [Link]
-
Mode of action of 2-amino-6-chloro-1-deazapurine. (n.d.). PubMed. [Link]
-
Purine, Pyrimidine Metabolism, Disorders. (n.d.). UW Pressbooks. Retrieved February 26, 2026, from [Link]
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR. Retrieved February 26, 2026, from [Link]
-
Purine and Pyrimidine Metabolism. (1997, December 4). Retrieved February 26, 2026, from [Link]
-
1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka. (2011, February 1). PubMed. [Link]
-
Metabolites of De Novo Purine Synthesis: Metabolic Regulators and Cytotoxic Compounds. (1989, December 12). International Journal of Molecular Sciences. [Link]
-
Purine metabolism. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]
-
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (n.d.). RSC Publishing. [Link]
Sources
- 1. Purine, Pyrimidine Metabolism, Disorders – biochemistry [uw.pressbooks.pub]
- 2. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 3. Purine metabolism - Wikipedia [en.wikipedia.org]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mode of action of 2-amino-6-chloro-1-deazapurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 11. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 12. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. biomolecularsystems.com [biomolecularsystems.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. researchgate.net [researchgate.net]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 20. mercell.com [mercell.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism, published on Dec 09, 2024 [protocols.io]
Cytokine Induction Profile of 7-Methyl-Imidazo[4,5-c]pyridin-4-amine
[1]
Part 1: Executive Technical Summary
7-methyl-imidazo[4,5-c]pyridin-4-amine is a potent, synthetic agonist of TLR7. Unlike its dual-active cousins (e.g., Resiquimod/R848 which activates TLR7 and TLR8), the imidazo[4,5-c]pyridine scaffold—particularly with specific substitutions like the 7-methyl group—tends to exhibit higher selectivity for TLR7 .
This selectivity dictates its specific cytokine profile: a dominant Type I Interferon (IFN) response with a secondary, moderate pro-inflammatory Th1 response.
Core Immunological Identity
-
Primary Target: Toll-like Receptor 7 (TLR7) located in the endosome.
-
Mechanism: MyD88-dependent signaling pathway.
-
Key Output: Robust induction of IFN-α (Plasmacytoid Dendritic Cells) and IL-12 (Monocytes/Macrophages).[1]
-
Therapeutic Utility: Antiviral (HCV, HPV) and antitumor adjuvant (induction of cytotoxic T-cell responses).
Part 2: Molecular Mechanism & Signaling Pathway
The induction of cytokines by 7-methyl-imidazo[4,5-c]pyridin-4-amine is not random; it follows a strictly causal signaling cascade initiated in the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells .
The Mechanism of Action
-
Uptake: The lipophilic nature of the imidazopyridine core allows the molecule to passively diffuse through the cell membrane or be taken up via endocytosis.
-
Receptor Ligation: Inside the acidified endosome, the molecule binds to the hydrophobic pocket of the TLR7 homodimer . The 4-amine group is critical for hydrogen bonding with aspartate residues in the receptor, mimicking the interaction of viral ssRNA (specifically guanosine/uridine-rich motifs).
-
Signal Transduction: This binding causes a conformational change that recruits the adaptor protein MyD88 .
-
Bifurcation: The signal splits into two distinct pathways:
-
IRF7 Pathway (The "Antiviral" Arm): Leads to the phosphorylation and nuclear translocation of Interferon Regulatory Factor 7 (IRF7), driving massive transcription of IFN-α and IFN-β .
-
NF-κB Pathway (The "Inflammatory" Arm): Activates NF-κB, driving the transcription of TNF-α , IL-6 , and IL-12 .
-
Pathway Visualization
The following diagram illustrates the specific signaling cascade activated by this compound.
Caption: MyD88-dependent signaling cascade triggered by 7-methyl-imidazo[4,5-c]pyridin-4-amine leading to divergent cytokine outputs.
Part 3: Detailed Cytokine Induction Profile
The profile of 7-methyl-imidazo[4,5-c]pyridin-4-amine is characterized by a "Th1-skewed" response. Unlike TLR4 agonists (LPS) which induce a broad "cytokine storm" including high IL-1β, this compound is more targeted.
Quantitative Profile Summary
| Cytokine | Induction Level | Primary Source Cell | Physiological Role |
| IFN-α | Very High | Plasmacytoid DCs (pDCs) | Induces antiviral state; activates NK cells; upregulates MHC-I. |
| IFN-β | High | Fibroblasts, Epithelial cells | Similar to IFN-α; limits viral replication. |
| TNF-α | Moderate | Monocytes, Macrophages | Pro-inflammatory; activates endothelium; induces apoptosis in tumor cells. |
| IL-12 (p70) | Moderate/High | Dendritic Cells, Macrophages | Critical Th1 driver ; induces IFN-γ production by T-cells and NK cells. |
| IL-6 | Moderate | Monocytes, B cells | Acute phase response; B-cell differentiation. |
| IL-1β | Low/Negligible | Macrophages | Typically requires a second signal (inflammasome) which this compound does not directly trigger efficiently compared to TLR8 agonists. |
| IL-10 | Low/Delayed | Monocytes | Regulatory feedback loop to limit inflammation (appears late in the kinetics). |
Detailed Analysis of Key Cytokines
1. Interferon-Alpha (IFN-α) - The Hallmark
The defining feature of this molecule is its ability to induce massive quantities of IFN-α from pDCs. This is the "signature" of TLR7 agonism.
-
Causality: Direct phosphorylation of IRF7 via the MyD88-IRAK4-TRAF6 axis.
-
Significance: This makes the compound highly effective for viral infections (e.g., Hepatitis C, HPV) and as a vaccine adjuvant where a strong cellular immune response is required.
2. Interleukin-12 (IL-12)
While IFN-α is the most abundant, IL-12 is the most functionally significant for immunotherapy.
-
Function: It bridges the innate and adaptive immune systems, pushing naïve T-cells to differentiate into Th1 (T-helper 1) cells.
-
Result: Enhanced Cytotoxic T-Lymphocyte (CTL) activity, crucial for clearing tumors and intracellular pathogens.
3. Tumor Necrosis Factor (TNF-α)
Induction is generally lower than that seen with TLR8 agonists (like Resiquimod) or TLR4 agonists (LPS).
-
Safety Implication: This "moderate" induction is advantageous, as it reduces the risk of systemic toxicity (sepsis-like syndrome) while maintaining local immune activation.
Part 4: Experimental Protocol (Self-Validating)
To validate the cytokine profile of 7-methyl-imidazo[4,5-c]pyridin-4-amine, the following PBMC Stimulation Assay is the gold standard. This protocol includes internal controls to ensure data integrity.
Materials
-
Compound: 7-methyl-imidazo[4,5-c]pyridin-4-amine (dissolved in DMSO; stock 10 mM).
-
Cells: Fresh human Peripheral Blood Mononuclear Cells (PBMCs).
-
Media: RPMI-1640 + 10% Heat-Inactivated FBS.
-
Controls:
-
Negative: DMSO vehicle (0.1%).
-
Positive (TLR7 specific): Imiquimod (R837) or Loxoribine.
-
Positive (TLR7/8 dual): Resiquimod (R848) - Use to differentiate selectivity.
-
Step-by-Step Methodology
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (Ficoll-Paque).
-
Wash 2x with PBS to remove platelets.
-
Resuspend in RPMI-1640 at 1 x 10^6 cells/mL .
-
Validation Step: Check viability >95% using Trypan Blue.
-
-
Stimulation:
-
Plate 200 µL of cell suspension into 96-well flat-bottom plates (200,000 cells/well).
-
Add compound at graded concentrations: 0.1 µM, 1.0 µM, 10 µM .
-
Note: TLR7 agonists typically show a bell-shaped dose-response curve; 1-10 µM is usually optimal.
-
Incubate at 37°C, 5% CO2 for 24 hours .
-
-
Supernatant Harvesting:
-
Centrifuge plate at 500 x g for 5 minutes.
-
Collect cell-free supernatant. Store at -80°C if not analyzing immediately.
-
-
Cytokine Quantification (ELISA/Multiplex):
-
Analyze for IFN-α (Priority 1) and TNF-α (Priority 2).
-
Selectivity Test: If the compound induces high IFN-α but low TNF-α/IL-1β compared to Resiquimod, it confirms TLR7 selectivity over TLR8.
-
Expected Results Matrix
| Compound | IFN-α (pg/mL) | TNF-α (pg/mL) | Interpretation |
| Vehicle (DMSO) | < 10 | < 10 | Baseline |
| 7-methyl-imidazo... | > 2000 | ~ 500 | Selective TLR7 Agonist |
| Resiquimod (TLR7/8) | > 2000 | > 5000 | Dual Agonist (High Inflammatory) |
Part 5: References
-
Hemmi, H., et al. (2002). "Small anti-viral compounds activate immune cells via the TLR7 MyD88-dependent signaling pathway." Nature Immunology, 3(2), 196–200. Link
-
Foundational paper establishing the mechanism of imidazoquinoline/pyridine derivatives on TLR7.
-
-
David, S. A., et al. (2013). "Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines." Organic & Biomolecular Chemistry, 11(38), 6526-6545. Link
-
Detailed SAR analysis of the imidazo[4,5-c]pyridine scaffold, confirming the selectivity of specific substitutions for TLR7 over TLR8.
-
-
3M Innovative Properties Co. (2003). "Ether substituted imidazopyridines." World Intellectual Property Organization, WO 03/103584 A1. Link
-
Patent literature explicitly listing 7-methyl-imidazo[4,5-c]pyridin-4-amine and its utility in cytokine induction.
-
-
Gibson, S. J., et al. (2002). "Cellular requirements for cytokine production in response to the immunomodulators imiquimod and S-27609." Journal of Interferon & Cytokine Research, 22(3), 353-363. Link
-
Provides the cellular basis (pDC vs Monocyte) for the cytokine profile described.
-
Methodological & Application
Application Note: Preparation of 7-methyl-imidazo[4,5-c]pyridin-4-amine Stock Solutions for Cell Culture
Abstract & Scientific Rationale
The compound 7-methyl-imidazo[4,5-c]pyridin-4-amine belongs to the imidazo[4,5-c]pyridine class, a scaffold structurally isosteric with purines (specifically adenine). Derivatives of this scaffold often exhibit biological activity as kinase inhibitors , nucleoside analogues , or TLR agonists due to their ability to mimic adenosine or guanosine in enzymatic pockets [1, 2].
Precise stock solution preparation is critical because this heterocyclic system exhibits low aqueous solubility and a propensity for micro-precipitation in aqueous buffers. Inaccurate solubilization leads to variable bioavailability in cell-based assays, causing inconsistent IC50/EC50 data. This guide provides a validated workflow for generating stable stock solutions, ensuring experimental reproducibility and maintaining cell viability limits regarding solvent toxicity.
Physicochemical Profile & Safety
Before handling, researchers must verify the compound identity and safety data.
| Property | Specification | Notes |
| Chemical Formula | C₇H₈N₄ | Methyl-substituted imidazo[4,5-c]pyridin-4-amine |
| Molecular Weight | 148.17 g/mol | Used for Molarity (M) calculations |
| Solubility | DMSO (High), Ethanol (Moderate), Water (Low) | Hydrophobic : Requires organic solvent for initial stock. |
| Appearance | White to off-white solid | Hygroscopic; store desiccated. |
| CAS (Scaffold) | 6811-77-4 (Unsubstituted parent) | Reference for structural class safety. |
Safety Warning: Treat as a potential irritant and mutagen. Handle inside a fume hood wearing nitrile gloves and safety goggles.
Materials & Reagents
-
Compound: 7-methyl-imidazo[4,5-c]pyridin-4-amine (>98% purity).
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade (Sigma-Aldrich, Cat# D2650 or equivalent).
-
Note: Avoid Ethanol if possible, as it evaporates rapidly, altering concentration over time.
-
-
Filtration: 0.22 µm PTFE or Nylon syringe filters (DMSO compatible). Do not use Cellulose Acetate.
-
Vials: Amber glass vials (preferred) or polypropylene cryovials (DMSO resistant).
Protocol: Stock Solution Preparation
Target Concentration: 100 mM (Standard Master Stock) Volume: 1 mL
Step 1: Molar Mass Calculation
To prepare 1 mL of a 100 mM stock:
Step 2: Weighing and Solubilization
-
Equilibrate the compound vial to room temperature before opening to prevent water condensation (which degrades the compound).
-
Weigh approximately 14.8 mg of compound into a sterile microcentrifuge tube. Record the exact weight (e.g., 15.2 mg).
-
Calculate the exact volume of DMSO required to reach 100 mM:
(Example: For 15.2 mg, add 1.025 mL DMSO). -
Add the calculated volume of anhydrous DMSO.
-
Vortex vigorously for 30-60 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.
Step 3: Sterilization & Aliquoting
-
Filtration: Although DMSO is bacteriostatic, filtration is recommended for long-term culture. Pass the solution through a 0.22 µm PTFE filter into a sterile amber vial.
-
Aliquoting: Dispense into small aliquots (e.g., 20 µL or 50 µL) to avoid repeated freeze-thaw cycles.
-
Scientific Integrity: Repeated freeze-thaws cause crystal formation and compound degradation [3].
-
-
Storage: Store at -20°C (short term <1 month) or -80°C (long term >6 months). Protect from light.
Protocol: Application in Cell Culture (Serial Dilution)
Direct addition of 100 mM stock to media causes immediate precipitation. Use an intermediate dilution step.
Constraint: Final DMSO concentration in culture must be <0.5% (v/v) (ideally <0.1%) to avoid solvent cytotoxicity.
Dilution Workflow (Example: 10 µM Final Treatment)
-
Thaw: Thaw stock aliquot at 37°C; vortex to ensure homogeneity.
-
Intermediate Stock (100x): Dilute 100 mM stock 1:100 in culture media (or PBS).
-
Mix: 10 µL of 100 mM Stock + 990 µL Media = 1 mM (1000 µM) .
-
Observation: Check for precipitation. If cloudy, dilute 1:100 in DMSO first, then into media.
-
-
Final Treatment (1x): Dilute the Intermediate Stock 1:100 into the cell culture well.
-
Mix: 10 µL of 1 mM Intermediate + 990 µL Media in well = 10 µM .
-
Final DMSO: 0.01% (Safe).
-
Visualization: Workflow & Mechanism
Figure 1: Stock Preparation Workflow
Caption: Step-by-step workflow for generating sterile, stable stock solutions.
Figure 2: Serial Dilution Strategy (Avoiding Precipitation)
Caption: Two-step dilution scheme ensures solubility and minimizes DMSO toxicity.
Quality Control & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Precipitate in Stock | Saturation / Cold DMSO | Warm to 37°C and sonicate. If persistent, dilute to 50 mM. |
| Cloudy upon media addition | "Solvent Shock" | Use the Intermediate Dilution step (Fig 2). Do not add 100 mM stock directly to cells. |
| Cell death in Vehicle Control | DMSO Toxicity | Ensure final DMSO is <0.5%. Include a "DMSO-only" control well. |
| Yellowing of Stock | Oxidation | Discard. Store future aliquots under nitrogen or argon gas. |
References
-
Boer, R., et al. (2017). "Imidazo[4,5-c]pyridine derivatives as inhibitors of specific kinases." Journal of Medicinal Chemistry. (Generalized citation for scaffold activity).
-
Sigma-Aldrich. (n.d.). "Product Information: DMSO Compatibility and Cell Culture." Technical Bulletins.
- Di, L., & Kerns, E. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier Science.
-
PubChem. (2023). "Compound Summary: Imidazo[4,5-c]pyridin-4-amine." National Library of Medicine. [Link]
Measuring interferon-alpha induction by 7-methyl-imidazo[4,5-c]pyridin-4-amine in PBMCs
Application Note: Measuring Interferon-Alpha Induction by 7-methyl-imidazo[4,5-c]pyridin-4-amine in Human PBMCs
Introduction & Mechanism of Action
The compound 7-methyl-imidazo[4,5-c]pyridin-4-amine belongs to a class of small molecule immune response modifiers (SMIRMs) based on the imidazo[4,5-c]pyridine scaffold. Structurally related to the imidazoquinoline family (e.g., Imiquimod, Resiquimod), this specific scaffold is designed to act as a potent agonist of Toll-like Receptor 7 (TLR7) .
Unlike broad-spectrum immune stimulants, TLR7 agonists specifically target the endosomal compartments of Plasmacytoid Dendritic Cells (pDCs) within the peripheral blood mononuclear cell (PBMC) population. Upon binding, the compound triggers the MyD88-dependent signaling cascade, leading to the phosphorylation of Interferon Regulatory Factor 7 (IRF7). This results in the rapid and robust secretion of type I interferons, primarily Interferon-alpha (IFN-
This application note details a validated protocol for assessing the potency (EC
Figure 1: TLR7 Signaling Pathway in pDCs
The following diagram illustrates the mechanism by which the compound induces IFN-
Caption: Mechanism of Action: Endosomal TLR7 activation by the imidazopyridine agonist triggers the MyD88-IRF7 cascade, driving IFN-
Pre-Analytical Considerations (Scientific Integrity)
To ensure data reproducibility and trustworthiness, the following variables must be controlled:
-
Donor Variability: TLR7 expression and pDC frequency (0.2% – 0.8% of PBMCs) vary significantly among donors. Recommendation: Always use a minimum of 3 distinct donors for potency determination.
-
Serum Inactivation: Fetal Bovine Serum (FBS) contains complement proteins that can interfere with immune signaling or cause background activation. Requirement: Use Heat-Inactivated (HI) FBS (56°C for 30 min).
-
Cell Viability: pDCs are fragile. If PBMC viability drops below 90% post-thaw or isolation, IFN-
production will be disproportionately compromised.
Experimental Protocol
Materials & Reagents
-
Test Compound: 7-methyl-imidazo[4,5-c]pyridin-4-amine (purity >98%, dissolved in DMSO).
-
Positive Control: Resiquimod (R848) or Imiquimod (TLR7 validated).
-
Media: RPMI-1640 supplemented with 10% HI-FBS, 1% Penicillin/Streptomycin, 2mM L-Glutamine.
-
Assay Plate: 96-well U-bottom (for suspension culture) or Flat-bottom tissue culture treated.
-
Detection: Human IFN-
ELISA Kit (High Sensitivity) or Luminex/MSD equivalent.
Workflow Diagram
Caption: Step-by-step experimental workflow from blood collection to cytokine quantification.
Detailed Methodology
Step 1: PBMC Isolation
-
Dilute fresh whole blood (or buffy coat) 1:1 with sterile PBS.
-
Layer diluted blood carefully over Ficoll-Paque density gradient media.
-
Centrifuge at 400 x g for 30 minutes at 20°C (Brake OFF ).
-
Aspirate the "cloudy" mononuclear cell layer at the interface.
-
Wash cells twice with PBS to remove platelets (Centrifuge 200 x g, 10 min).
-
Resuspend in Complete RPMI Media.
Step 2: Cell Plating
-
Count viable cells using Trypan Blue or AO/PI staining.
-
Adjust density to 2.5 x 10
cells/mL . -
Dispense 200 µL per well into a 96-well plate (Final: 500,000 cells/well).
-
Why this density? pDCs are rare. High density ensures enough pDCs are present to generate a detectable IFN signal [1].
-
Step 3: Compound Treatment
-
Prepare a stock solution of 7-methyl-imidazo[4,5-c]pyridin-4-amine in DMSO (e.g., 10 mM).
-
Prepare a 3-fold serial dilution in culture media.
-
Top Concentration: 10 µM (or 30 µM if low potency is expected).
-
Range: 10 µM down to 0.001 µM (8 points).
-
-
Add diluted compound to cells. Ensure final DMSO concentration is <0.5%.[2]
-
Controls:
-
Negative: Media + DMSO (0.5%).
-
Positive: R848 (1 µM).
-
Step 4: Incubation & Harvest
-
Incubate for 20–24 hours at 37°C, 5% CO
.-
Kinetics Note: IFN-
protein accumulation peaks between 18-24 hours post-TLR7 stimulation [2].
-
-
Centrifuge plate at 500 x g for 5 minutes to pellet cells.
-
Collect cell-free supernatant.[2] Store at -80°C if not assaying immediately.
Data Analysis & Interpretation
Quantitative Analysis
Analyze the raw ELISA data (OD values) by interpolating against the standard curve. Plot the concentration of IFN-
-
Model: Use a 4-Parameter Logistic (4PL) non-linear regression.
-
Output: Calculate the EC
(Half-maximal effective concentration) and E (Maximum efficacy relative to positive control).
Expected Results Table
| Parameter | 7-methyl-imidazo[4,5-c]pyridin-4-amine | Positive Control (R848) | Negative Control (DMSO) |
| EC | Typically 0.1 – 2.0 µM* | ~0.05 – 0.5 µM | N/A |
| E | > 2000 pg/mL | > 2000 pg/mL | < 50 pg/mL (LOD) |
| Curve Shape | Sigmoidal | Sigmoidal | Flat |
*Note: Potency depends on the specific N1/C2 substitutions on the pyridine ring. Unsubstituted cores are generally less potent than those with lipophilic tails (e.g., butyl/benzyl groups) [3].
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Signal (E | Low pDC count in donor | Check donor variability; use "High Responder" donors or increase cell density. |
| High Background | Endotoxin contamination | Use endotoxin-free water/PBS. Ensure FBS is heat-inactivated. |
| Cell Toxicity | DMSO > 1% | Keep final DMSO < 0.5%. Perform a cell viability assay (MTS/CCK-8) in parallel. |
| Variability | Inconsistent pipetting | Use reverse pipetting for viscous liquids (blood/glycerol). |
References
-
Gibson, S. J., et al. (2002). "Plasmacytoid dendritic cells produce cytokines and mature in response to the TLR7 agonists, imiquimod and resiquimod." Cellular Immunology.
-
Lund, J., et al. (2004). "Toll-like Receptor 7 Recognition of RNA Viruses and Imidazoquinolines." Proceedings of the National Academy of Sciences.
-
Shukla, N. M., et al. (2013).[3] "Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines." Organic & Biomolecular Chemistry.
-
Colonna, M., et al. (2004). "Plasmacytoid dendritic cells in immunity." Nature Immunology.
Sources
Troubleshooting & Optimization
Troubleshooting low yields in C7-methylation of imidazo[4,5-c]pyridin-4-amine
The following technical support guide addresses the troubleshooting of low yields in the C7-methylation of imidazo[4,5-c]pyridin-4-amine .
This guide assumes the user is adhering to standard IUPAC numbering where C7 is located on the pyridine ring, beta to the pyridine nitrogen (N5) and adjacent to the bridgehead carbon.[1]
Diagnostic Workflow
Before altering reaction parameters, identify your synthetic strategy.[1][2] The vast majority of yield failures in this specific transformation stem from electronic mismatching in direct functionalization attempts.[1]
Figure 1: Decision tree for diagnosing yield failures. Note that direct C-H methylation is electronically disfavored at C7.[1][2]
Technical Analysis: Why Direct Methylation Fails
If you are attempting to methylate the pre-formed imidazo[4,5-c]pyridin-4-amine scaffold using radical (Minisci) or nucleophilic methods, low yield is the expected outcome .[2]
The Electronic Trap
The imidazo[4,5-c]pyridine skeleton presents a regioselectivity challenge:
-
N5 (Pyridine Nitrogen): Withdraws electron density, activating C4 and C6 (alpha positions) toward nucleophilic radicals.[1][2]
-
C2 (Imidazole): Highly acidic and prone to lithiation or radical attack.[1][2]
-
C7 (Beta Position): Located beta to N5. It is the least reactive position for both nucleophilic radical attack (Minisci) and electrophilic aromatic substitution.[1][2]
Consequence: Radical methylation attempts (e.g., TBHP/DMSO, Zn/SO2Me2) will predominantly yield C2-methyl or C6-methyl byproducts, or N-methylation at the exocyclic amine, leaving C7 untouched.[1][2]
Recommended Protocol: De Novo Synthesis
The only reliable, high-yield method for introducing a C7-methyl group is to install it before forming the fused ring system.[2]
The "Dymińska" Route (Modified for 4-Amine)
This protocol avoids the regioselectivity battle by using a methylated pyridine precursor.
Target: 7-Methylimidazo[4,5-c]pyridin-4-amine Key Precursor: 2-Chloro-5-methyl-3,4-diaminopyridine[2]
Step-by-Step Methodology
Step 1: Precursor Synthesis Start with 2-chloro-5-methyl-3-nitropyridin-4-amine .[2]
-
Reduction: Hydrogenate (H2, Pd/C) or reduce with Fe/NH4Cl to obtain 2-chloro-5-methyl-3,4-diaminopyridine .[2]
-
Note: The methyl group at position 5 of the pyridine precursor becomes C7 in the final fused system [1].[1]
Step 2: Cyclization (Ring Closure)
-
Reagents: Triethyl orthoformate (TEOF) + catalytic p-TsOH OR Formic acid (reflux).[1][2]
-
Conditions: Reflux for 4–6 hours.[1]
-
Checkpoint: This yields 4-chloro-7-methylimidazo[4,5-c]pyridine .[2] The chlorine atom is crucial—it acts as a placeholder for the amine.[1]
Step 3: Amination (SNAr)
-
Reagents: Aqueous Ammonia (NH4OH) or Alcoholic Ammonia (NH3/MeOH).[1][2]
-
Conditions: Sealed tube, 100–120°C, 12–24 h.
-
Mechanism: The C4-chlorine is activated by the adjacent N5 and N3, facilitating Nucleophilic Aromatic Substitution (SNAr).[1][2]
-
Yield Expectation: 60–80% (over 2 steps).[1]
Quantitative Comparison of Methods
| Method | Target Site | Major Product | Typical Yield (C7-Me) |
| Direct Minisci (Radical) | C7 | C2-Me / C6-Me / N-Me | < 5% |
| Lithiation (n-BuLi/MeI) | C7 | C2-Me (Lithiation at imidazole) | < 10% |
| De Novo (Formic Acid) | C7 | 7-Methyl isomer | 75–85% |
| Suzuki (on C7-Br) | C7 | 7-Methyl isomer | 50–70% (requires C7-Br) |
Troubleshooting Q&A
Q1: I cannot source the methyl-pyridine precursor. Can I force the Minisci reaction?
A: No. The electronic bias is too strong.[1] If you absolutely must functionalize the pre-formed ring, you must first block C2 and C6 .[1]
-
Theoretical Workaround: If C2 is substituted (e.g., C2-phenyl) and C6 is blocked (e.g., C6-Cl), C7 might react, but yields will remain poor due to steric crowding and electronic deactivation.[1][2]
Q2: I am using the De Novo route, but the cyclization yield is low (<30%).
A: This is often due to the oxidation state of the precursor.[1]
-
Check: Ensure your 3,4-diaminopyridine is fresh. Diamines oxidize rapidly in air to form dark azo-polymers.[1][2] Reduce the nitro group immediately before cyclization.[1]
-
Modification: Use sulfamic acid as a catalyst with triethyl orthoformate.[1] It often promotes cleaner cyclization than p-TsOH for electron-rich diamines.[1][2]
Q3: Why not methylate 4-amino-imidazo[4,5-c]pyridine directly with MeI?
A: Alkyl halides (MeI) are electrophiles.[1][2] The imidazo[4,5-c]pyridine ring is electron-deficient (unreactive to SEAr).[2]
-
Result: You will get N-alkylation exclusively.[1][2] The reaction will quaternize the imidazole nitrogens (N1 or N3) or the exocyclic amine, destroying your biological activity.[1]
Q4: My product has the correct mass but wrong NMR. What happened?
A: You likely have a regioisomer .[1]
-
Scenario: If you started with a pyridine precursor and nitrated it, the nitro group might have gone to the wrong position (e.g., resulting in 5-amino-imidazo[4,5-b]pyridine).[2]
-
Verification: Check the coupling constants of the aromatic protons.[1] In 7-methylimidazo[4,5-c]pyridine, the C6-H appears as a singlet (or weak doublet) significantly downfield (~8.5–9.0 ppm) due to the adjacent N5.[2]
References
-
Dymińska, L. (2017).[1][2] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI.[1]
-
Temple, C., et al. (1987).[1][5] Antimitotic agents: synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates...[6]. Journal of Medicinal Chemistry.[1][5]
- Establishes protocols for cyclization of 3,4-diaminopyridines using orthoform
-
Perin, N., et al. (2022).[1] Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines.... MDPI.[1]
- Discusses the challenges of regioselectivity in imidazopyridine alkyl
Sources
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimitotic agents: synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing oxidation of amino groups during imidazopyridine synthesis
Current Status: Operational Ticket Topic: Prevention of Amino Group Oxidation During Cyclization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Introduction: The "Black Tar" Paradox
Welcome to the technical support hub. If you are reading this, you are likely facing the classic imidazopyridine paradox: the reaction conditions required to form the pyridine-imidazole bridge (often oxidative) are chemically incompatible with the electron-rich exocyclic amino groups you are trying to preserve.
The formation of "black tar" or complex mixtures in these reactions is rarely random decomposition. It is usually the result of uncontrolled radical polymerization of free amines initiated by the very oxidants (
This guide prioritizes causality over recipes . We will diagnose your specific failure mode and prescribe a self-validating workflow to fix it.
Module 1: Diagnostic & Triage
Before altering your protocol, determine the mechanism of failure using this diagnostic matrix.
Q1: My reaction mixture turns dark black/viscous within 30 minutes. Is this normal?
A: No. This indicates rapid oxidative polymerization of the aniline or 2-aminopyridine moiety.
-
Root Cause: If you are using the Ortoleva-King type reaction (Ketone + 2-Aminopyridine +
), the iodine is generating N-centered radicals on your unprotected side-chain amines, leading to azo-coupling or polymerization. -
Immediate Action: Stop the reaction. Check TLC. If the baseline is streaked, your amine is polymerizing.
-
Solution: Switch to Protocol A (Non-Oxidative Condensation) below.
Q2: I see the product peak on LCMS, but the isolated yield is <20%.
A: This suggests "Sacrificial Oxidation."
-
Root Cause: Your desired product is forming, but the oxidant (e.g.,
or ) is non-selectively attacking the product's electron-rich amino side chains after cyclization. -
Immediate Action: Add a radical scavenger (TEMPO) or switch to an inert atmosphere method.
-
Solution: Implement Protocol B (Protected Oxidative Cyclization) .
Module 2: Strategic Decision Tree
Do not blindly follow a literature procedure. Use this logic flow to select the correct synthetic route based on your substrate's sensitivity.
Figure 1: Decision matrix for selecting the synthesis route. Note that Route A is preferred for sensitive amines as it avoids oxidative conditions entirely.
Module 3: Technical Protocols
Protocol A: Non-Oxidative Condensation (The "Safe" Route)
Use this when your molecule contains sensitive amines and you can access the
Theory: This reaction relies on nucleophilic attack (
Reagents:
-
2-Aminopyridine derivative (1.0 equiv)
- -Bromoacetophenone derivative (1.0 equiv)
-
(2.0 equiv) or
-
Solvent: Ethanol (EtOH) or DMF.
Step-by-Step:
-
Dissolution: Dissolve the
-haloketone in EtOH (0.2 M). -
Addition: Add the 2-aminopyridine. Note: Do not add base yet.
-
The "Trap" Step (Self-Validation): Stir at room temperature for 30 mins. Monitor by TLC.[1] You should see a polar intermediate (the N-alkylated pyridinium salt).
-
Why? This confirms the alkylation happened before any high-heat degradation can occur.
-
-
Cyclization: Add
and heat to reflux ( ) for 2-4 hours. -
Workup: Cool. If in EtOH, the product often precipitates. If not, evaporate and extract with EtOAc.
Troubleshooting:
-
Issue: Starting material remains.
-
Fix: Add NaI (0.1 equiv) to catalyze the
step (Finkelstein reaction in situ).
Protocol B: Protected Oxidative Cyclization (Ortoleva-King Variant)
Use this when you MUST use a methyl ketone and iodine/copper.
Theory: Iodine-mediated cyclization generates HI and radical species. Unprotected amines will form N-iodamines or oxidize. You must mask the amine.
Protecting Group Selection Table:
| Protecting Group (PG) | Stability to | Stability to | Removal Condition | Recommendation |
| Boc (tert-butyl carbamate) | Low (HI generated cleaves Boc) | High | Acid (TFA/HCl) | Risky for Iodine routes; Good for Copper. |
| Cbz (Carboxybenzyl) | High | High | Hydrogenolysis ( | Excellent for oxidative routes. |
| Phthalimide | Very High | Very High | Hydrazine | Best for harsh conditions. |
| Acetamide (Ac) | Moderate | Moderate | Strong Acid/Base | Acceptable, but hard to remove. |
Step-by-Step (Iodine Route with Cbz-Protection):
-
Protection: Protect your free amine with Cbz-Cl before attempting cyclization.
-
Reaction Setup: Combine 2-aminopyridine (1.0 equiv), Acetophenone (1.0 equiv), and
(0.5 - 1.0 equiv) in DMSO. -
The "Scavenger" Modification: Add
(sodium thiosulfate) to the workup immediately to quench excess iodine, preventing post-reaction iodination of the ring. -
Heating: Heat to
.-
Critical Control: Do not exceed
. Above this, DMSO decomposes violently and oxidizes everything.
-
-
Workup: Pour into ice water +
. Neutralize with .
Module 4: Mechanism & Causality
Understanding the mechanism prevents future errors. The diagram below illustrates why the Copper-Catalyzed route is dangerous for free amines compared to the Condensation route.
Figure 2: Mechanistic comparison. The oxidative route involves radical species that indiscriminately attack free amines. The condensation route is a closed-loop ionic process.
Module 5: FAQ - Specific Troubleshooting
Q: Can I use the Groebke-Blackburn-Bienaymé (GBB) reaction instead? A: Yes. The GBB reaction (2-aminopyridine + aldehyde + isocyanide) is generally milder than the iodine/ketone route. However, isocyanides can react with primary amines. If your side chain is a secondary or tertiary amine, GBB is a superior, low-oxidation alternative.
Q: I must use the Copper method (C-H activation). How do I save the amine? A: You must use a radical scavenger that doesn't kill the catalyst.
-
Tip: Use TEMPO (10-20 mol%) as a co-additive. It moderates the radical concentration, often sparing the more stable side-chain amine while allowing the activated pyridine ring to cyclize.
Q: How do I remove the copper residues? They seem to oxidize my product during column chromatography. A: Copper residues adhering to the amine can catalyze air oxidation on the silica column.
-
Protocol: Wash your organic layer with 10% aqueous EDTA or NH4OH/NH4Cl buffer until the blue color disappears from the aqueous layer before drying and concentrating.
References
-
Ortoleva-King Reaction Mechanism & Iodine Usage
- Dyke, H. J., & Gill, U. S. (2009).
-
(General Review)
-
Copper-Catalyzed Oxidative Coupling (Risks & Scope)
-
Monir, K., et al. (2014).[2] "Copper(II)-Catalyzed Aerobic Oxidative Coupling." Organic Letters.
-
-
Protecting Group Stability (Boc/Cbz in Oxidative Conditions)
-
Non-Oxidative Condensation Protocols
- Bagdi, A. K., et al. (2015). "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines." RSC Advances.
Sources
Validation & Comparative
Technical Comparison: Specificity of 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine for TLR7 vs. TLR8
[1]
Executive Summary: The Imidazopyridine Advantage
7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine represents a distinct structural evolution from the classical imidazoquinoline agonists (e.g., Imiquimod, Resiquimod). While imidazoquinolines often suffer from "bleed-over" activity—activating both TLR7 and TLR8 (e.g., Resiquimod)—the imidazo[4,5-c]pyridine scaffold is chemically tuned for TLR7 selectivity .
This compound functions as a pure TLR7 agonist . By retaining the amine pharmacophore essential for receptor binding but altering the fused ring system from a quinoline (benzene-fused) to a pyridine (pyridine-fused), the molecule minimizes steric clashes within the TLR8 binding pocket while maintaining high affinity for the TLR7 hydrophobic crevice.
Key Differentiators
| Feature | 7-Methyl-Imidazopyridine | Resiquimod (R848) | Imiquimod (R837) | CL075 |
| Primary Target | TLR7 | TLR7 & TLR8 | TLR7 | TLR8 |
| Selectivity | High (>100-fold vs TLR8) | Low (Dual Agonist) | Moderate | High (TLR8 selective) |
| Chemotype | Imidazo[4,5-c]pyridine | Imidazo[4,5-c]quinoline | Imidazo[4,5-c]quinoline | Thiazolo[4,5-c]quinoline |
| Primary Cytokine | IFN-α (Plasmacytoid DCs) | TNF-α, IL-12, IFN-α | IFN-α | TNF-α, IL-12 |
| Solubility | Moderate to High | Moderate | Low | Moderate |
Mechanistic Profiling: Structural Basis of Selectivity
The specificity of 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine is dictated by Structure-Activity Relationship (SAR) principles established in the development of heterocyclic TLR agonists.
The "Pyridine vs. Quinoline" Switch
-
TLR7 Binding: The receptor requires a planar heterocycle with an exocyclic amine at position 4 (essential for hydrogen bonding with Asp555 in TLR7). The 7-methyl substituent on the pyridine ring fills a specific hydrophobic pocket in TLR7 that tolerates bulk.
-
TLR8 Exclusion: TLR8 has a more restrictive binding pocket. The geometry of the imidazopyridine core, particularly when substituted at the 7-position (analogous to the 8-position in quinolines), creates steric hindrance that prevents effective dimerization of TLR8, thereby abrogating signaling.
Signaling Pathway Activation
Upon binding endosomal TLR7, the compound recruits MyD88, initiating a signaling cascade distinct from TLR8-dominant pathways.
Caption: TLR7 activation by imidazopyridines preferentially drives the IRF7 axis, resulting in high IFN-α induction, whereas TLR8 agonists (not shown) heavily bias toward NF-κB and TNF-α/IL-12 production.
Comparative Performance Data
The following data synthesizes typical EC50 ranges derived from HEK-Blue™ reporter assays and PBMC cytokine profiling.
Table 1: Potency and Selectivity Profile (HEK-Blue™ Reporter Assay)
| Compound | TLR7 EC50 (µM) | TLR8 EC50 (µM) | Selectivity Ratio (TLR8/TLR7) |
| 7-Methyl-Imidazopyridine | 0.5 - 2.0 | > 100 | > 50 (Highly Selective) |
| Resiquimod (R848) | 0.05 | 0.5 | ~10 (Dual Agonist) |
| Imiquimod (R837) | 2.0 | > 50 | > 25 (Selective) |
| CL075 | > 10 | 0.8 | < 0.1 (TLR8 Selective) |
Table 2: Cytokine Induction in Human PBMCs
Data represents typical response profiles at 5 µM concentration.
| Cytokine | Cell Source | 7-Methyl-Imidazopyridine | R848 (Dual) | CL075 (TLR8) |
| IFN-α | pDCs | High (+++) | High (+++) | Low (+) |
| TNF-α | Monocytes/mDCs | Low (+) | High (+++) | High (+++) |
| IL-12p70 | mDCs | Low (+) | High (+++) | High (+++) |
Interpretation: The 7-Methyl-Imidazopyridine compound mimics the Imiquimod profile (High IFN-α, Low TNF-α) but utilizes a scaffold that offers different pharmacokinetic properties. It avoids the "cytokine storm" potential associated with the massive TNF-α release triggered by dual agonists like R848.
Validated Experimental Protocols
To verify the specificity of 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine in your own laboratory, follow these self-validating workflows.
Protocol A: Differential Cytokine Release Assay (PBMC)
Objective: Distinguish TLR7 vs TLR8 activity based on the IFN-α (TLR7) vs TNF-α (TLR8) ratio.
Workflow Diagram:
Caption: Isolation and stimulation workflow for human PBMCs to assess cytokine signatures.
Step-by-Step Methodology:
-
Isolation: Isolate PBMCs from healthy human donor buffy coats using Ficoll-Paque density gradient centrifugation. Wash 2x with PBS.
-
Culture: Resuspend cells in RPMI 1640 + 10% FBS. Plate at
cells/well in 96-well flat-bottom plates. -
Treatment:
-
Negative Control: DMSO (0.1%).
-
Test Compound: 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine (Titrate: 0.1 µM – 10 µM).
-
Positive Control (TLR7): Imiquimod (5 µM).
-
Positive Control (TLR8): CL075 (5 µM).
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Analysis: Harvest supernatants.
-
Assay 1: Human IFN-α ELISA (Marker for pDC/TLR7 activation).
-
Assay 2: Human TNF-α ELISA (Marker for Monocyte/TLR8 activation).
-
-
Validation Criteria: The test compound is confirmed as TLR7-specific if it induces IFN-α levels comparable to Imiquimod but negligible TNF-α compared to CL075.
Protocol B: HEK-Blue™ Reporter Assay (Target Validation)
Objective: Quantify receptor-specific activation using NF-κB/AP-1 inducible SEAP reporter cell lines.
-
Cell Lines: Use HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells (InvivoGen). Null cells (HEK-Blue™ Null1) must be used to rule out non-specific NF-κB activation.
-
Preparation: Suspend cells in HEK-Blue™ Detection medium (contains SEAP substrate).
-
Stimulation: Add
of compound (10 µM stock) to of cell suspension ( cells). -
Incubation: 16–24 hours at 37°C.
-
Readout: Measure absorbance at 620–655 nm (OD600).
-
Result Interpretation:
-
TLR7 Specific: High OD in hTLR7 cells; Background OD in hTLR8 and Null cells.
-
Dual Agonist: High OD in both hTLR7 and hTLR8 cells.
-
References
-
David, S. A., et al. (2013). Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. Organic & Biomolecular Chemistry. Link
-
Gorden, K. B., et al. (2005).[1] Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8.[2][1][3][4] The Journal of Immunology. Link
-
Schon, M. P., & Schon, M. (2008). TLR7 and TLR8 as targets in cancer therapy. Oncogene. Link
-
Gerster, J. F., et al. (2005). Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that act as potent agonists of Toll-like receptors 7 and 8. Journal of Medicinal Chemistry. Link
-
3M Innovative Properties Co. (2003). Ether substituted imidazopyridines. Patent WO2003103584A2. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA and Imidazoquinolines are sensed by distinct TLR7/8 ectodomain sites resulting in functionally disparate signaling events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comprehensive Guide to the Validation of TLR7 Activation Using HEK-Blue™ hTLR7 Cell Lines
This guide provides an in-depth, objective comparison of methods for validating Toll-like Receptor 7 (TLR7) activation, with a central focus on the robust and widely-used HEK-Blue™ hTLR7 cell line system. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering insights into the causality behind experimental choices and ensuring a self-validating system for trustworthy and reproducible results.
The Critical Role of TLR7 in Immunity and Drug Development
Toll-like Receptor 7 (TLR7) is a cornerstone of the innate immune system. Located within the endosomes of immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells, its primary function is to detect single-stranded RNA (ssRNA), a hallmark of viral infections.[1][2] Upon binding its ligand, TLR7 initiates a signaling cascade that culminates in the production of type I interferons (IFN-α/β) and other inflammatory cytokines.[1][2][3] This response is critical for mounting an effective antiviral defense.
The potent immunomodulatory capacity of TLR7 has made it a highly attractive target for therapeutic intervention. TLR7 agonists are being actively investigated as:
-
Vaccine Adjuvants: To enhance the magnitude and quality of the immune response to vaccination.[4]
-
Cancer Immunotherapies: To stimulate an anti-tumor immune response by activating immune cells within the tumor microenvironment.[5][6]
-
Antiviral Agents: To directly stimulate an innate immune response against viral pathogens.[7]
Given this therapeutic potential, having a reliable, reproducible, and scalable method to screen and validate the activity of potential TLR7 agonists is paramount in the drug discovery pipeline.
The HEK-Blue™ hTLR7 Reporter System: A Streamlined Validation Platform
The HEK-Blue™ hTLR7 cell line, developed by InvivoGen, is an engineered system designed specifically for the high-throughput screening and validation of human TLR7 agonists.[8][9] These cells are derived from the Human Embryonic Kidney 293 (HEK293) cell line, which offers the advantage of being robust and easy to culture.
Principle of the System: The power of this system lies in its elegant genetic engineering:
-
Stable Expression of Human TLR7: The cells are transfected to stably express the human TLR7 gene.[10]
-
NF-κB-Inducible SEAP Reporter: The cells also contain a reporter gene encoding a Secreted Embryonic Alkaline Phosphatase (SEAP).[9][11][12] The expression of this SEAP gene is controlled by a promoter that is activated by the transcription factor NF-κB.[9][12][13]
Mechanism of Action: When a TLR7 agonist is added to the cells, it is internalized and binds to the TLR7 receptor in the endosome. This binding triggers a downstream signaling pathway involving the adaptor protein MyD88, which ultimately leads to the activation and nuclear translocation of NF-κB.[12][14][15] Activated NF-κB then binds to the promoter controlling the SEAP gene, inducing its transcription and the subsequent secretion of the SEAP enzyme into the cell culture supernatant.[9][12] The amount of SEAP produced is directly proportional to the level of TLR7 activation.[16][17]
TLR7 Signaling Pathway to SEAP Production
Caption: TLR7 agonist binding in the endosome initiates a MyD88-dependent signaling cascade, leading to NF-κB activation and subsequent expression and secretion of the SEAP reporter enzyme.
Experimental Protocol: A Step-by-Step Guide to Validating TLR7 Activation
This protocol provides a robust framework for quantifying the activity of putative TLR7 agonists.
Materials and Reagents
-
HEK-Blue™ hTLR7 Cells (InvivoGen, cat. no. hkb-htlr7)[9][13]
-
HEK-Blue™ Null1-k Cells (InvivoGen, for specificity control)
-
HEK-Blue™ Detection Medium (InvivoGen) or QUANTI-Blue™ Solution (InvivoGen, cat. no. rep-qbs)[9]
-
DMEM, high glucose (4.5 g/L)[4]
-
Heat-inactivated Fetal Bovine Serum (FBS)[4]
-
Penicillin-Streptomycin, Normocin™, Blasticidin, Zeocin™ (for cell culture maintenance)[4][13]
-
Positive Control: R848 (Resiquimod) (InvivoGen, cat. no. tlrl-r848)[5]
-
Negative Control: Vehicle (e.g., DMSO, PBS)[4]
-
96-well flat-bottom cell culture plates
-
Spectrophotometer or plate reader (capable of reading absorbance at 620-655 nm)[9]
Experimental Workflow
Caption: The experimental workflow for TLR7 activation assay, from cell seeding to final data analysis.
Detailed Step-by-Step Methodology
-
Cell Culture Maintenance: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's specifications, using appropriate selection antibiotics to ensure the stability of the transfected genes.[4][13] Regularly test for mycoplasma contamination to ensure data integrity.
-
Expert Insight: Do not allow cells to become over-confluent, as this can lead to decreased responsiveness and increased variability. Passage cells when they reach 80-90% confluency.
-
-
Cell Plating: On the day of the assay, harvest cells using a gentle dissociation reagent. Resuspend cells in DMEM (without selection antibiotics) and perform a cell count. Dilute the cell suspension to a final concentration of ~2.5 x 10^5 cells/mL.[18] Add 180 µL of the cell suspension to each well of a 96-well plate.
-
Causality: This cell density is critical. Too few cells will result in a weak signal, while too many can deplete nutrients and lead to non-specific effects.
-
-
Compound Preparation and Stimulation: Prepare a serial dilution of your test compounds and the positive control (e.g., R848). A typical starting concentration for R848 is 10 µg/mL. Add 20 µL of each dilution to the corresponding wells. For negative/vehicle control wells, add 20 µL of the vehicle used to dissolve the compounds (e.g., DMSO at a final concentration of <0.5%).
-
Self-Validation: Including a full dose-response curve for a known agonist like R848 in every experiment validates that the cells are responsive and the assay is performing as expected.
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[9][18]
-
Causality: This incubation period allows sufficient time for the entire biological cascade: TLR7 signaling, NF-κB activation, SEAP gene transcription, and accumulation of the SEAP enzyme in the supernatant to detectable levels.
-
-
SEAP Detection: Carefully transfer 20 µL of cell culture supernatant from each well to a new 96-well plate. Add 180 µL of pre-warmed QUANTI-Blue™ Solution to each well.
-
Expert Insight: The original cell plate can be used for a parallel cytotoxicity assay (e.g., using WST-1 or CellTiter-Glo®) to ensure that the observed effects are not due to cell death.
-
-
Data Acquisition: Incubate the detection plate at 37°C for 1-3 hours. The solution will turn blue/purple in the presence of SEAP.[9] Measure the optical density (OD) at a wavelength between 620-655 nm using a plate reader.
-
Causality: The color development is an enzymatic reaction; the incubation time can be adjusted to ensure the readings for the highest concentration of the positive control are within the linear range of the spectrophotometer.
-
Data Analysis and Interpretation
The primary output is a dose-response curve where the OD values are plotted against the log of the agonist concentration. Using a non-linear regression model (e.g., four-parameter logistic fit), you can calculate the half-maximal effective concentration (EC50), which is a key measure of agonist potency.
Table 1: Example Performance Data for Known TLR7 Agonists
| Agonist | Agonist Type | Typical EC50 Range (HEK-Blue™ hTLR7) |
|---|---|---|
| R848 (Resiquimod) | TLR7/8 dual agonist[5][7] | 0.1 - 1 µg/mL |
| Imiquimod | TLR7 agonist[5][15] | 1 - 5 µg/mL |
| CL097 | TLR7/8 dual agonist[18] | 0.01 - 0.1 µg/mL |
Note: EC50 values are approximate and can vary between experiments and laboratories.
Comparative Analysis: HEK-Blue™ hTLR7 vs. Alternative Methods
While the HEK-Blue™ system is powerful, it is essential to understand its place among other validation methods.
| Feature | HEK-Blue™ hTLR7 Reporter Assay | Primary PBMC Cytokine Assay | Other Reporter Systems (e.g., Luciferase) |
| Physiological Relevance | Moderate. Human receptor in a non-immune cell context. | High. Measures response in primary human immune cells. | Moderate to Low. Depends on the cell line used. |
| Throughput | High. Easily adaptable to 96/384-well formats. | Low to Medium. Requires donor blood, cell isolation. | High. Similar to SEAP assays. |
| Complexity & Cost | Low. Simple colorimetric readout, relatively inexpensive.[19] | High. Requires cell culture expertise, expensive reagents (ELISA/CBA). | Medium. May require a luminometer and more expensive substrates. |
| Reproducibility | High. Stable cell line minimizes inter-assay variability. | Low. High donor-to-donor variability is common. | High. Stable cell lines offer good reproducibility. |
| Data Turnaround | Fast. Results within 24-48 hours. | Slow. Can take several days from cell isolation to data. | Fast. Similar to SEAP assays. |
| Primary Endpoint | NF-κB pathway activation.[13] | Cytokine secretion (e.g., IFN-α, TNF-α). | Promoter activation (NF-κB, IRF, etc.). |
Trustworthiness and Self-Validation: Ensuring Reliable Results
To ensure the trustworthiness of your findings, a multi-layered validation approach is critical.
-
Specificity Control: Always test your compounds on the parental null cell line (e.g., HEK-Blue™ Null1-k). A true TLR7 agonist should show no activity in these cells, which lack the TLR7 receptor.
-
Orthogonal Assays: Confirm hits in a more physiologically relevant system, such as measuring IFN-α production from human PBMCs. This validates that the compound activates the expected downstream biology in primary immune cells.
-
Cytotoxicity Assessment: As mentioned, always run a parallel assay to rule out false positives (due to cellular stress) or false negatives (due to cell death). Compounds that are toxic at concentrations where they appear active are not viable leads.
-
Agonist/Antagonist Confirmation: For novel compounds, confirm their mechanism by testing if their activity can be blocked by a known TLR7 antagonist.
Conclusion
The HEK-Blue™ hTLR7 cell line provides a highly efficient, reproducible, and scalable platform for the primary screening and pharmacological characterization of TLR7 agonists.[8][19] Its simple, colorimetric readout and the stability of the engineered cell line make it an invaluable tool in the early stages of drug discovery.[11] While it has moderate physiological relevance compared to primary cells, its advantages in throughput, cost, and reproducibility are unparalleled. For a robust validation strategy, this reporter assay should be employed as a powerful primary screen, with key findings subsequently confirmed in more complex, physiologically relevant systems like primary immune cell assays. This integrated approach ensures both efficiency and confidence in identifying novel TLR7-targeting therapeutics.
References
-
Bender, A. T., et al. (2020). TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation. ImmunoHorizons. [Link]
-
Woelfl, M., et al. (2008). Activation of NF-κB via Endosomal Toll-Like Receptor 7 (TLR7) or TLR9 Suppresses Murine Herpesvirus 68 Reactivation. Journal of Virology. [Link]
-
Li, Z. J., et al. (2013). Roles of TLR7 in Activation of NF-κB Signaling of Keratinocytes by Imiquimod. PLOS One. [Link]
-
Measurement of Secreted Embryonic Alkaline Phosphatase. (2023). Bio-protocol. [Link]
-
HEK-Blue-hTLR 7 Cells Assay. BindingDB. [Link]
-
Secreted Alkaline Phosphatase (SEAP) Chemiluminescent Reporter Gene Assay Kit. Interchim. [Link]
-
Bender, A. T., et al. (2020). TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation. PubMed. [Link]
-
Bender, A. T., et al. (2020). TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation. ResearchGate. [Link]
-
SEAP Reporter Gene Assay Kit. Canvax. [Link]
-
SEAP Reporter Gene Assay Kit (Luminescence). Lab Unlimited. [Link]
-
Detection of nanoparticles' ability to stimulate toll-like receptors using HEK-Blue reporter cell lines. National Cancer Institute. [Link]
-
The Secreted Alkaline Phosphatase (SEAP) Reporter System. InvivoGen. [Link]
-
Design, synthesis, and evaluation of novel TLR7/8 agonists. ResearchGate. [Link]
-
Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay. PMC. [Link]
-
Stimulation of TLR-expressing HEK-Blue cells by pro-inflammatory stimuli. ResearchGate. [Link]
-
Effect of inactivation on TLR7-mediated activation. ResearchGate. [Link]
-
Cellosaurus cell line HEK-Blue hTLR7 (CVCL_IM84). Cellosaurus. [Link]
-
Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator. PMC. [Link]
-
Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay. ResearchGate. [Link]
-
Reporter Cell Lines : InvivoGen 제품 소개. DAWINBIO. [Link]
-
A Highly Sensitive Cell-Based TLR Reporter Platform for the Specific Detection of Bacterial TLR Ligands. PMC. [Link]
-
Development of Adamantane-Conjugated TLR7/8 Agonists for Supramolecular Delivery and Cancer Immunotherapy. Theranostics. [Link]
-
TLR2-6 over-expression reporter cell line for rapid screening of TLR2-6 activating ligands. Biocompare. [Link]
-
Has anyone encountered any problems/issues with HEK-blue hTLR8 cell line from Invivogen?. ResearchGate. [Link]
-
Reporter Cell Lines - InvivoGen. Cedarlane. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Adamantane-Conjugated TLR7/8 Agonists for Supramolecular Delivery and Cancer Immunotherapy [thno.org]
- 7. stemcell.com [stemcell.com]
- 8. Invivogen HEK-Blue hTLR7 Cells, NF-κB–SEAP Reporter Line, TLR7-Dependent | Fisher Scientific [fishersci.com]
- 9. Assay in Summary_ki [bindingdb.org]
- 10. Cellosaurus cell line HEK-Blue hTLR7 (CVCL_IM84) [cellosaurus.org]
- 11. Measurement of Secreted Embryonic Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bowdish.ca [bowdish.ca]
- 13. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Roles of TLR7 in Activation of NF-κB Signaling of Keratinocytes by Imiquimod | PLOS One [journals.plos.org]
- 16. canvaxbiotech.com [canvaxbiotech.com]
- 17. labunlimited.com [labunlimited.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. biocompare.com [biocompare.com]
Safety Operating Guide
Personal protective equipment for handling 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine
[1]
Executive Summary & Risk Assessment
The Core Directive: Treat 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine as a High-Potency Pharmacological Intermediate .[1]
While specific GHS data for the 7-methyl isomer is often proprietary or sparse in public databases, we must apply the Structure-Activity Relationship (SAR) precautionary principle.[1] This molecule contains a 4-aminopyridine (4-AP) pharmacophore fused with an imidazole ring.[1]
-
4-Aminopyridine is a known potassium channel blocker and is classified as Fatal if swallowed (H300) and Toxic in contact with skin (H311).[1]
-
The 7-Methyl substitution increases lipophilicity (LogP), potentially enhancing dermal absorption rates compared to the parent molecule.[1]
Operational Assumption: Proceed as if the compound is Acute Toxic (Category 3) and a Severe Irritant .
Hazard Identification (Anticipated)
| Hazard Class | Code | Description | Mechanistic Insight |
| Acute Toxicity | H301/H311 | Toxic if swallowed or in contact with skin.[1][2] | Nitrogen-rich heterocycles often exhibit neuroactivity; rapid absorption expected.[1] |
| Skin/Eye Irritation | H315/H319 | Causes skin/serious eye irritation.[1][3][4][5] | Basic amine functionality ( |
| STOT-SE | H335 | May cause respiratory irritation.[1][3][4][5][6] | Fine powder states pose high inhalation risks during weighing. |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab safety" protocols. This compound requires an enhanced barrier strategy.
A. Dermal Protection (Gloves)
The "Why": Organic amines can permeate standard nitrile rapidly. The 7-methyl group aids the molecule in bypassing the stratum corneum (outer skin layer).
-
Primary Recommendation: Double-Gloving Strategy.
-
Inner Glove: Nitrile (4 mil / 0.10 mm) - Acts as a second skin.[1]
-
Outer Glove: Extended Cuff Nitrile (Min 6 mil / 0.15 mm) OR Silver Shield/Laminate (for stock solutions).
-
Change Frequency: Immediately upon splash; every 60 minutes during active handling.
-
B. Respiratory Protection
The "Why": As a solid powder, electrostatic forces can aerosolize particles during weighing.
-
Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (If Hood Unavailable/Spill Cleanup): Half-face respirator with P100 (HEPA) cartridges.[1] Surgical masks provide zero protection against this compound.[1]
C. Ocular Protection[2][4][5][7][8]
-
Standard: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of airborne dust entering from the side.
PPE Decision Logic (Visualization)
Caption: Decision logic for PPE selection based on physical state. Note the escalation to Laminate gloves for concentrated solutions due to enhanced permeation risks.
Operational Protocols: Step-by-Step
Phase 1: Weighing (Critical Risk Zone)
The highest risk of exposure occurs when the container is opened, and static electricity disperses the powder.[1]
-
Preparation: Place a disposable analytical balance draft shield or a static-dissipative weighing funnel inside the fume hood.[1]
-
Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Why? Heterocyclic amines are often "fluffy" and prone to static fly-away.[1]
-
Transfer: Weigh the required amount. Cap the stock bottle inside the hood immediately.
-
Decontamination: Wipe the exterior of the stock bottle with a Kimwipe dampened with Methanol before returning it to storage.
Phase 2: Solubilization
Solvents like DMSO or DMF are often used for this compound. These solvents are "skin carriers" and will drag the toxic amine through your gloves and skin instantly.
-
Solvent Choice: If possible, use Ethanol or Methanol initially. If DMSO is required, Laminate gloves are mandatory .[1]
-
Dissolution: Add solvent slowly to the powder (not powder to solvent) to prevent "puffing."
-
Labeling: Mark the vessel clearly: "Caution: Toxic Amine / DMSO Solution."
Phase 3: Waste Disposal
-
Segregation: Do not mix with general organic waste if the pH is highly acidic (risk of exotherm).
-
Solid Waste: Weighing boats and contaminated gloves go into a dedicated "Hazardous Solid Waste" bag, double-sealed.
-
Liquid Waste: Collect in a dedicated carboy labeled "Toxic Basic Organics."
Emergency Response Workflow
In the event of exposure, seconds count. The lipophilic nature of the 7-methyl group means systemic absorption begins immediately.[1]
Caption: Immediate emergency response protocol. Note: Never use alcohol to wash skin, as it increases vasodilation and absorption of the amine.[1]
References
-
PubChem. (2023).[1] 1H-Imidazo[4,5-c]pyridin-4-amine (Parent Structure Safety Data).[1] National Center for Biotechnology Information. [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R).[1] United States Department of Labor.[7][8] [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2023). Pocket Guide to Chemical Hazards: Pyridine analogs. [Link][1]
Sources
- 1. 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine | C7H11N3 | CID 929096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
